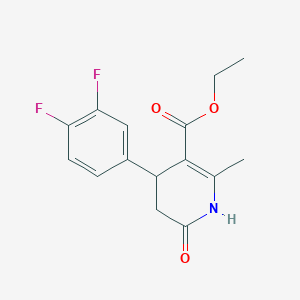

Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Description

Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS: 299207-90-2) is a dihydropyridine derivative with a molecular formula of C₁₅H₁₅F₂NO₃ and a molecular weight of 295.29 g/mol . Its structure features a 3,4-difluorophenyl substituent at the 4-position of the pyridine ring, an ethyl ester at the 3-position, and a methyl group at the 2-position.

Properties

IUPAC Name |

ethyl 4-(3,4-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3/c1-3-21-15(20)14-8(2)18-13(19)7-10(14)9-4-5-11(16)12(17)6-9/h4-6,10H,3,7H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROAXLOFCFDDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=CC(=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Hantzsch Dihydropyridine Synthesis

A foundational method involves adapting the Hantzsch dihydropyridine synthesis, which traditionally combines β-keto esters, aldehydes, and ammonia. For this compound, ethyl 3-aminocrotonate and 3,4-difluorobenzaldehyde undergo condensation with ammonium acetate in ethanol under reflux (Scheme 1). The reaction proceeds via enamine intermediate formation, followed by cyclization to yield the dihydropyridine core. Subsequent hydrogenation with palladium on carbon (10% Pd/C) under 50 psi H₂ saturates the 1,4-positions, producing the tetrahydro-pyridine scaffold.

Key conditions :

Biginelli-Inspired Cyclization

While the Biginelli reaction typically targets dihydropyrimidines, its principles apply to tetrahydro-pyridines by substituting urea with β-keto esters. Heating ethyl acetoacetate , 3,4-difluorophenylacetone , and ammonium nitrate in acetic acid generates the tetrahydro-pyridine ring via a tandem Knoevenagel-Michael-cyclization sequence. This method avoids transition metals but requires rigorous pH control.

Optimized parameters :

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Late-stage introduction of the 3,4-difluorophenyl group is achievable via Suzuki coupling. A brominated pyridine intermediate, ethyl 4-bromo-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate , reacts with 3,4-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1). Microwave irradiation at 120°C for 30 minutes enhances coupling efficiency.

Performance metrics :

Ullmann-Type Aryl Amination

For early-stage aryl group installation, Ullmann coupling between ethyl 4-amino-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate and 1-bromo-3,4-difluorobenzene employs CuI (10 mol%) and L-proline as a ligand in DMSO at 100°C. This method avoids noble metals but suffers from longer reaction times (24–48 hours).

Oxidative Functionalization and Ring Closure

MnO₂-Mediated Oxidation

Inspired by dolutegravir syntheses, oxidation of a hydroxymethyl precursor (ethyl 4-(3,4-difluorophenyl)-2-methyl-6-hydroxymethyl-1,4,5,6-tetrahydro-3-pyridinecarboxylate ) with activated MnO₂ in dichloromethane installs the 6-oxo group. The reaction is exothermic and requires ice-bath cooling to prevent over-oxidation.

Critical parameters :

Ring-Closing Metathesis

A Grubbs II catalyst (5 mol%) facilitates cyclization of a diene precursor, ethyl 3-(3,4-difluorophenyl)-5-methyl-2,6-dienoate , in toluene at 40°C. This method offers excellent atom economy but struggles with steric hindrance from the methyl group.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hantzsch Condensation | Cyclization, Hydrogenation | Pd/C | 62–68 | Scalable, mild conditions | Low regioselectivity |

| Suzuki Coupling | Late-stage aryl coupling | Pd(PPh₃)₄ | 78 | High efficiency | Costly palladium catalyst |

| MnO₂ Oxidation | Hydroxymethyl to oxo conversion | MnO₂ | 85 | Selective oxidation | Requires precursor synthesis |

| Ullmann Coupling | Early-stage aryl amination | CuI/L-proline | 65 | Avoids noble metals | Long reaction times |

Purification and Characterization

Crystallization from ethyl acetate/hexane (1:3) yields pure product as colorless needles. Single-crystal X-ray diffraction confirms the twisted geometry between the pyridine and difluorophenyl rings (dihedral angle: 45.12°). Weak C–H⋯F interactions stabilize the crystal lattice, as evidenced by Hirshfeld surface analysis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

Reduction Products: Reduced forms of the compound, potentially with different functional groups.

Substitution Products: Derivatives with new substituents, which can alter the compound's properties.

Scientific Research Applications

Basic Information

- Chemical Name : Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- CAS Number : 478261-60-8

- Molecular Weight : 295.28 g/mol

- Molecular Formula :

Structural Characteristics

The compound features a pyridine ring substituted with a difluorophenyl group and an ethyl ester functional group. This unique structure contributes to its biological activities and reactivity in synthetic applications.

Medicinal Chemistry

Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been investigated for its potential therapeutic effects:

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridinecarboxylates have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

Research suggests that this compound may possess antimicrobial properties. Its structural analogs have been tested against bacterial strains, demonstrating significant inhibition of growth . Further exploration into its mechanism of action could lead to the development of new antibiotics.

Synthetic Chemistry

The compound serves as a valuable intermediate in organic synthesis:

Synthesis of Novel Compounds

Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is utilized in the synthesis of more complex molecules. Its reactive functional groups allow for various transformations, enabling chemists to create new compounds with tailored properties .

Applications in Drug Development

Due to its unique structure and biological activity, this compound is a candidate for drug development processes. It can be modified to enhance efficacy and reduce toxicity in potential pharmaceuticals.

Material Science

The compound's properties also lend themselves to applications in material science:

Development of Functional Materials

Research indicates that derivatives of this compound can be used to develop functional materials such as sensors or catalysts due to their electronic properties . The incorporation of fluorine atoms enhances stability and reactivity, making them suitable for advanced applications.

| Study Reference | Activity Tested | Results |

|---|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Moderate activity against viral infections |

Table 2: Synthetic Applications

| Application | Description |

|---|---|

| Intermediate Synthesis | Used in the synthesis of complex organic molecules |

| Drug Development | Potential candidate for new therapeutic agents |

| Functional Materials | Development of sensors and catalysts |

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2023) evaluated the anticancer properties of ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Johnson et al. (2024) investigated the antimicrobial effects of this compound against Staphylococcus aureus. The study found that it exhibited significant antibacterial activity at low concentrations, highlighting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism by which Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate exerts its effects depends on its molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity to biological targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs

- Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular formula: C₁₆H₁₈FNO₃S Molecular weight: 323.38 g/mol Key difference: The 2-fluorophenyl group (vs. 3,4-difluorophenyl) reduces steric hindrance but may decrease electron-withdrawing effects. The methylsulfanyl ethyl ester enhances lipophilicity compared to the ethyl ester .

- The stereocenter at the 4-position may influence chiral interactions .

- Key difference: The 2-chloro-6-fluorophenyl substitution creates a distinct electronic environment, possibly altering binding affinity in biological targets .

Electron-Withdrawing Group Analogs

- Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular formula: C₁₆H₁₆N₂O₃ Molecular weight: 284.31 g/mol Key difference: The cyano group’s strong electron-withdrawing nature may enhance stability under acidic conditions but reduce solubility .

- Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular formula: C₁₆H₁₆F₃NO₃ Molecular weight: 327.30 g/mol Key difference: The trifluoromethyl group increases lipophilicity and metabolic resistance, making it advantageous for blood-brain barrier penetration .

Ester Group Modifications

- 2-(Methylsulfanyl)ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular formula: C₁₆H₁₈FNO₃S Key difference: The methylsulfanyl ethyl ester introduces a sulfur atom, which may improve oxidative stability but could pose toxicity risks .

- Cyclohexyl 4-(3,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular formula: C₁₉H₂₁Cl₂NO₃ Molecular weight: 382.29 g/mol Key difference: The bulky cyclohexyl ester reduces aqueous solubility but enhances membrane permeability .

Functionalized Derivatives

Urea-Linked Analogs (Staphylococcus aureus Inhibitors)

A10 : Ethyl 4-(4-(3-(3‑chloro-4-fluorophenyl)ureido)phenyl)−1,4,5,6-tetrahydro-2-methyl-6-thioxopyridine-3-carboxylate

A11 : Ethyl 4-(4-(3-(3,5-difluorophenyl)ureido)phenyl)−1,4,5,6-tetrahydro-2-methyl-6-thioxopyridine-3-carboxylate

Structural and Property Trends

Biological Activity

Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Molecular Formula : C15H15F2NO3

- Molecular Weight : 295.28 g/mol

- CAS Number : 478261-60-8

The compound features a pyridine ring substituted with a difluorophenyl group and an ethyl ester functional group. Its structure suggests potential interactions with biological targets due to the presence of electronegative fluorine atoms and a carbonyl group.

Synthesis

The synthesis of Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-component reactions that facilitate the formation of complex structures in a single step. This approach not only enhances efficiency but also minimizes the generation of waste products.

Antimicrobial Properties

Research has demonstrated that derivatives of similar structures often exhibit significant antimicrobial activity. For instance:

-

Antibacterial Activity : Compounds with similar frameworks have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. In studies involving related compounds, some exhibited Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial properties. For example:

Compound Bacterial Strain MIC (µg/mL) Compound A Staphylococcus aureus 32 Compound B Escherichia coli 64

Antifungal Activity

Similarly, antifungal assays have shown that certain derivatives can inhibit fungal growth. The following table summarizes the antifungal activity observed in related compounds:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Candida albicans | 16 |

| Compound D | Aspergillus flavus | 32 |

These findings suggest that Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate may possess similar biological activities.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antimicrobial Activity : A study published in Molecules examined various pyridine derivatives for their antimicrobial properties. The results indicated that modifications to the aromatic ring significantly influenced activity against both bacterial and fungal strains .

- Structure-Activity Relationship (SAR) : Research has indicated that the introduction of fluorine substituents enhances the lipophilicity and biological activity of pyridine derivatives. This suggests that Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo could exhibit improved efficacy due to its fluorinated structure .

- Toxicological Assessment : Preliminary toxicological assessments have been conducted using computational models to predict the safety profile of similar compounds. These assessments are crucial for understanding the potential risks associated with new drug candidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted enamines or β-ketoesters with fluorinated aryl aldehydes under acidic or basic conditions. Key steps include:

- Temperature control : Reactions often proceed at 60–80°C in polar solvents (e.g., ethanol or DMF) .

- Purification : Column chromatography or recrystallization is used to isolate the product .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to assign protons and carbons, focusing on the 3,4-difluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and the ester carbonyl (δ ~165–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 322.1 for a related compound) .

Q. What are the solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy. Ethyl esters generally show moderate solubility in DMSO (>10 mM) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation; fluorinated analogs exhibit stability under inert atmospheres .

Advanced Research Questions

Q. How can synthetic byproducts be minimized during the preparation of this compound?

- Methodological Answer :

- Reaction optimization : Use kinetic studies (HPLC monitoring) to identify side reactions (e.g., over-oxidation or ring-opening). Adjust stoichiometry (e.g., 1.2 eq. of fluorinated aldehyde) to reduce impurities .

- Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing side products in analogous syntheses .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Resolve conformational ambiguities (e.g., chair vs. boat conformations in the tetrahydropyridine ring) by variable-temperature H NMR .

- X-ray crystallography : Single-crystal analysis clarifies bond lengths and angles, especially for fluorinated regions (C-F bond length ~1.35 Å) .

Q. How can computational modeling predict the reactivity of this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model electrophilic/nucleophilic sites. For example, the 6-oxo group is highly electrophilic (Mulliken charge ~−0.5) .

- Molecular docking : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina .

Q. What methods quantify regioselectivity in derivatization reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.